6-(Bromomethyl)isobenzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Bromomethyl)isobenzofuran-1(3H)-one is a chemical compound belonging to the isobenzofuran family. Isobenzofurans are bicyclic heterocycles consisting of fused cyclohexa-1,3-diene and furan rings . This compound is characterized by the presence of a bromomethyl group at the 6-position of the isobenzofuran-1(3H)-one structure.
Scientific Research Applications
6-(Bromomethyl)isobenzofuran-1(3H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Future Directions
Mechanism of Action
Target of Action
The primary targets of 6-(Bromomethyl)isobenzofuran-1(3H)-one are Monoamine oxidases A and B (MAO-A and MAO-B) . These enzymes play crucial roles in biogenic amine metabolism, oxidative stress, and chronic inflammation .
Mode of Action
This compound acts as an inhibitor of monoamine oxidases A and B . The compound’s interaction with its targets results in the inhibition of these enzymes, particularly showing a preferable inhibition toward the MAO-B isoform .
Biochemical Pathways
The inhibition of MAO-A and MAO-B affects the metabolism of biogenic amines . This can lead to a decrease in oxidative stress and chronic inflammation, which are often associated with the overactivity of these enzymes .
Result of Action
The inhibition of MAO-A and MAO-B by this compound can lead to a decrease in the metabolism of biogenic amines . This can result in reduced oxidative stress and chronic inflammation . Particularly, MAO-B selective inhibitors are promising therapeutic choices for the treatment of neurodegenerative diseases, such as Parkinson’s disease and Alzheimer’s disease .
Preparation Methods
The synthesis of 6-(Bromomethyl)isobenzofuran-1(3H)-one typically involves the bromination of isobenzofuran-1(3H)-one derivatives. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under mild conditions, usually at room temperature, to achieve the desired bromomethylation .
Chemical Reactions Analysis
6-(Bromomethyl)isobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form isobenzofuran-1(3H)-one derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common reagents used in these reactions include N-bromosuccinimide for bromination, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Comparison with Similar Compounds
6-(Bromomethyl)isobenzofuran-1(3H)-one can be compared with other isobenzofuran derivatives such as:
Isobenzofuran-1(3H)-one: Lacks the bromomethyl group and has different reactivity and applications.
3,6-Disubstituted isobenzofuran-1(3H)-ones: These compounds have substitutions at both the 3 and 6 positions, which can significantly alter their chemical properties and biological activities.
Properties
IUPAC Name |
6-(bromomethyl)-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-3H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRAMLJMWLDMGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)CBr)C(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.